molecular formula C12H12O3 B8597647 3-(But-2-ynyloxy)-4-methoxybenzaldehyde

3-(But-2-ynyloxy)-4-methoxybenzaldehyde

Cat. No. B8597647
M. Wt: 204.22 g/mol
InChI Key: XISPMDRFUGSWMM-UHFFFAOYSA-N
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Patent
US08765812B2

Procedure details

1-Bromobut-2-yne (0.37 mL, 4.0 mmol) was added to a suspension of vanillin (0.56 g, 3.7 mmol) and potassium carbonate (1.82 g, 11.0 mmol) in acetone (10 mL) and treated according to Procedure 3. 3-(But-2-ynyloxy)-4-methoxybenzaldehyde (0.72 g, 96%) was obtained as a pale yellow crystalline solid; mp 81-83° C.; δH (400 MHz, CDCl3) 1.84 (t, J=2.0 Hz, 3H, CH3), 3.95 (s, 3H, OCH3), 4.77 (q, J=2.0 Hz, 2H, OCH2), 6.99 (d, J5,6=8.0 Hz, 1H, H5), 7.49 (dd, J5,6=8.4, J2,6=2.0 Hz, 1H, H6), 7.51 (d, J2,6=2.0 Hz, 1H, H2), 9.86 (s, 1H, CHO); δC (100 MHz, CDCl3) 3.7, 56.1, 57.1, 73.2, 84.7, 110.6, 111.4, 126.9, 129.9, 147.6, 154.8, 190.8; vmax 1003, 1259, 1506, 1583, 1681, 2226, 2297, 2841, 2916 cm−1.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[C:4][CH3:5].[O:6]=[CH:7][C:8]1[CH:16]=[CH:15][C:13]([OH:14])=[C:10]([O:11]C)[CH:9]=1.[C:17](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:11][C:10]1[CH:9]=[C:8]([CH:16]=[CH:15][C:13]=1[O:14][CH3:17])[CH:7]=[O:6])[C:3]#[C:4][CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
BrCC#CC
Name
Quantity
0.56 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
1.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
C(C#CC)OC=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.